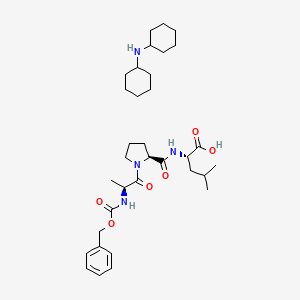

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is a tripeptide compound consisting of alanine, proline, and leucine residues, with a carboxybenzyl (Cbz) protecting group at the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (alanine) to a solid resin. Subsequent amino acids (proline and leucine) are added sequentially through coupling reactions. The carboxybenzyl (Cbz) group is used to protect the N-terminus of the peptide during synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .

Análisis De Reacciones Químicas

Types of Reactions

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Deprotection: The Cbz group can be removed using hydrogenation or strong acids like trifluoroacetic acid.

Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid.

Coupling: Carbodiimides (e.g., DCC) and coupling agents like HOBt.

Major Products

Hydrolysis: Individual amino acids or shorter peptide fragments.

Deprotection: Free peptide without the Cbz group.

Coupling: Extended peptide chains.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is primarily utilized in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound serves as a protected amino acid that facilitates the formation of peptide bonds while preventing premature reactions.

Peptide Bond Formation

- Mechanism : The compound's dicyclohexylammonium salt form enhances solubility and stability during synthesis.

- Yield Optimization : Studies have shown that using N-Cbz-protected amino acids can lead to higher yields in peptide synthesis due to better control over reaction conditions .

Case Study: Synthesis of Bioactive Peptides

A notable application is the synthesis of bioactive peptides that exhibit therapeutic properties. For instance, the incorporation of N-Cbz-Ala-Pro-Leu in a synthetic pathway resulted in peptides with enhanced bioactivity against specific biological targets, demonstrating its utility in drug development .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for developing novel therapeutics, particularly in designing peptide-based drugs.

Drug Development

- Targeted Therapies : Research indicates that peptides synthesized using this compound can be tailored for targeted therapies, enhancing efficacy while minimizing side effects .

- Stability Studies : The stability of peptides derived from N-Cbz-Ala-Pro-Leu has been evaluated, showing promising results for their use as drug candidates .

Case Study: Antimicrobial Peptides

In one study, antimicrobial peptides were synthesized using N-Cbz-Ala-Pro-Leu as a building block. These peptides demonstrated significant antibacterial activity, paving the way for new antibiotic therapies .

Biochemical Research Applications

In biochemical research, this compound plays a crucial role in studying enzyme interactions and protein folding.

Enzyme Inhibition Studies

The compound has been used to create substrates for studying enzyme kinetics and inhibition mechanisms. For example, its derivatives have been employed to investigate the activity of clostridial aminopeptidases, revealing insights into enzyme specificity and substrate recognition .

Protein Folding Studies

Research utilizing N-Cbz-Ala-Pro-Leu has provided valuable data on protein folding pathways and stability. By incorporating this compound into model peptides, scientists have gained a better understanding of how specific sequences influence folding dynamics .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Synthetic Chemistry | Peptide Bond Formation | Higher yields observed with protected amino acids |

| Pharmaceutical | Drug Development | Enhanced efficacy in targeted therapies |

| Biochemical Research | Enzyme Inhibition Studies | Insights into enzyme kinetics |

| Protein Folding Studies | Stability analysis of model peptides | Understanding folding dynamics |

Mecanismo De Acción

The mechanism of action of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt primarily involves its role as a substrate or inhibitor in enzymatic reactions. The peptide can interact with enzymes, influencing their activity and providing insights into enzyme kinetics and mechanisms. The Cbz group protects the N-terminus, allowing selective reactions at other sites .

Comparación Con Compuestos Similares

Similar Compounds

N-Cbz-Ala-Pro-Gly: Another tripeptide with glycine instead of leucine.

N-Cbz-Pro-Leu-Gly: A tripeptide with a different sequence of amino acids.

N-Cbz-Ala-Pro-Val: Similar structure with valine replacing leucine.

Uniqueness

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is unique due to its specific sequence of amino acids and the presence of the Cbz protecting group. This combination provides stability and reactivity, making it valuable in peptide synthesis and research .

Actividad Biológica

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is a synthetic peptide derivative that exhibits notable biological activity due to its structural characteristics. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a carbobenzyloxy (CBZ) protecting group on the alanine residue, proline, and leucine. The presence of the dicyclohexylammonium ion enhances its solubility and stability in various solvents, making it suitable for biological applications. The molecular formula is C37H52N4O6 with a molar mass of approximately 648.85 g/mol .

Biological Activity

The biological activity of N-Cbz-Ala-Pro-Leu can be attributed to its peptide structure, which allows it to interact with various biological targets, including enzymes and receptors. Peptides like N-Cbz-Ala-Pro-Leu have shown potential in:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values need further investigation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : Its structure suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in signal transduction processes.

The mechanisms through which N-Cbz-Ala-Pro-Leu exerts its biological effects are still under investigation. However, it is hypothesized that:

- Peptide Binding : The peptide's ability to bind to target proteins or receptors could modulate their activity, leading to altered cellular responses.

- Membrane Permeability : The dicyclohexylammonium moiety may enhance membrane permeability, facilitating the compound's entry into cells .

Comparative Analysis with Similar Compounds

To understand the unique aspects of N-Cbz-Ala-Pro-Leu, it's beneficial to compare it with structurally similar peptides:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Cbz-Ala-Pro-Phe Dicyclohexylammonium | Contains phenylalanine instead of leucine | Potentially different biological activities due to Phe |

| N-Cbz-Ala-Ala-Pro Dicyclohexylammonium | Contains two alanine residues | May enhance stability and solubility |

| N-Cbz-Gly-Pro-Phe Dicyclohexylammonium | Glycine replaces alanine | Smaller size may influence binding affinity |

These comparisons highlight how variations in amino acid composition can affect the biological activities of peptide derivatives.

Case Studies and Research Findings

- Antitumor Efficacy : A study explored the cytotoxic effects of various peptide derivatives on human lung cancer cells. While specific data on N-Cbz-Ala-Pro-Leu was limited, related compounds showed IC50 values ranging from 6 nM to 5.0 μM against H-460 cells . Further research is needed to establish similar metrics for N-Cbz-Ala-Pro-Leu.

- Enzyme Interaction Studies : Research has demonstrated that peptide derivatives can inhibit specific enzymes involved in cancer metabolism. Although direct studies on N-Cbz-Ala-Pro-Leu are scarce, its structural properties suggest potential enzyme inhibition capabilities .

- Receptor Binding Studies : Investigations into GPCR interactions have revealed that certain peptide structures can modulate receptor activity significantly. While direct evidence for N-Cbz-Ala-Pro-Leu is yet to be published, its structural analogs have shown promising results in receptor binding assays .

Propiedades

Número CAS |

108321-20-6 |

|---|---|

Fórmula molecular |

C34H54N4O6 |

Peso molecular |

614.8 g/mol |

Nombre IUPAC |

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1 |

Clave InChI |

BPZRECFZFZDXFS-OOAIBONUSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

SMILES isomérico |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |

SMILES canónico |

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.